9-Octadecenoic acid, 10-nitro-
Description
Significance of Endogenous Lipid Electrophiles in Biological Systems Research
Endogenously generated lipid electrophiles, known as reactive lipid species (RLS), are products of the enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids. nih.govresearchgate.net These molecules are not merely byproducts of cellular metabolism but are active participants in a multitude of physiological and pathological processes. nih.govfrontiersin.org A significant portion of these oxidized lipids are electrophilic, meaning they can react with nucleophiles within the cell, such as the amino acids cysteine, lysine, and histidine. nih.gov
The interaction of these electrophiles with cellular components is a key mechanism of cell signaling. frontiersin.org Specifically, the modification of cysteine residues in proteins by "soft" lipid electrophiles can alter protein function and initiate signaling cascades. nih.gov This is a crucial aspect of how cells respond to oxidative stress and inflammation. The study of these endogenous electrophiles is critical for understanding the molecular basis of numerous diseases, including cardiovascular and neurodegenerative disorders, as these conditions are often associated with increased levels of lipid electrophile-adducted proteins. nih.gov Research in this area aims to elucidate how these modifications impact cellular signaling and contribute to disease pathology. nih.gov
Overview of Nitrated Fatty Acid Research Landscape
Within the broader category of lipid electrophiles, nitrated fatty acids (NO2-FAs) have emerged as a particularly interesting class of signaling molecules. nih.gov These compounds are formed endogenously through the reaction of unsaturated fatty acids with nitrogen species derived from nitric oxide and nitrite (B80452). mdpi.com The discovery of NO2-FAs was a convergence of advances in understanding eicosanoid signaling, the free radical biology of nitric oxide, and mass spectrometry techniques. nih.gov
The research landscape for NO2-FAs is expansive, covering their formation, metabolism, and biological activities. conicet.gov.ar They have been detected in various tissues and biological fluids, and their levels can increase under conditions of inflammation and ischemia. mdpi.comfrontiersin.org A key feature of NO2-FAs is their electrophilic nitroalkene moiety, which allows them to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, through a process called Michael addition. mdpi.comcardiff.ac.uk This reversible reaction is central to their ability to modulate signaling pathways. nih.gov
Studies have shown that NO2-FAs possess potent anti-inflammatory and cytoprotective properties. nih.govgerli.com They can inhibit inflammatory pathways such as nuclear factor kappa B (NF-κB) and activate antioxidant responses through the Nrf2 pathway. nih.govmdpi.com This dual action has made them attractive candidates for therapeutic development in a range of diseases characterized by inflammation and oxidative stress. nih.govpitt.edu
Specific Academic Rationale for Investigating 9-Octadecenoic Acid, 10-Nitro-
9-Octadecenoic acid, 10-nitro- is a specific regioisomer of nitro-oleic acid (NO2-OA). researchgate.net Oleic acid is a monounsaturated fatty acid that can be nitrated to form two primary regioisomers: 9-nitro- and 10-nitro-octadecenoic acid. google.com The investigation of 9-Octadecenoic acid, 10-nitro-, often as part of a mixture with its 9-nitro isomer, is driven by several factors.
Firstly, as a derivative of the abundant oleic acid, it represents a physiologically relevant endogenous signaling molecule. gerli.com Its presence and bioactivity in the vascular system have been a key focus of research. nih.gov Secondly, NO2-OA, including the 10-nitro isomer, has been shown to exert significant biological effects, such as vasorelaxation and the inhibition of inflammatory responses in vascular cells. nih.govnih.gov These properties suggest a protective role in cardiovascular health.
Furthermore, synthetic versions of NO2-OA are used as tools to probe the biological functions of this class of molecules. nih.gov By studying the effects of specific isomers like 10-nitro-octadecenoic acid, researchers can dissect the structure-function relationships of nitrated fatty acids and understand how the position of the nitro group influences their reactivity and signaling capabilities. mdpi.com The investigation of this specific compound is therefore crucial for advancing our understanding of lipid-mediated signaling and for the development of novel therapeutic strategies for inflammatory diseases. researchgate.net
Chemical and Physical Properties of 9-Octadecenoic acid, 10-nitro-
| Property | Value |
|---|---|
| Molecular Formula | C18H33NO4 |
| Molecular Weight | 327.5 g/mol nih.gov |
| Monoisotopic Mass | 327.24095853 Da nih.gov |
| Topological Polar Surface Area | 83.1 Ų nih.gov |
| Heavy Atom Count | 23 nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 9-Octadecenoic acid, 10-nitro- | |
| Arachidonic acid | |
| Conjugated linoleic acid | cLA |
| Conjugated linolenic acid | cLnA |
| Linoleic acid | LA |
| Nitro-arachidonic acid | NO2-AA |
| Nitro-conjugated linoleic acid | NO2-cLA |
| Nitro-linoleic acid | NO2-LA |
| Nitro-oleic acid | NO2-OA |
| Nitric oxide | NO |
| Nitrite | NO2- |
| Oleic acid | OA |
| Peroxynitrite | ONOO- |
Properties
Molecular Formula |
C18H33NO4 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
10-nitrooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21) |
InChI Key |
WRADPCFZZWXOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Endogenous Generation of 9 Octadecenoic Acid, 10 Nitro
Myeloperoxidase-Dependent Nitration Mechanisms
Myeloperoxidase (MPO), a heme-containing enzyme abundant in neutrophils, plays a significant role in the formation of nitrated lipids. In the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), MPO can catalyze the nitration of oleic acid to form nitro-oleic acid isomers, including 9-Octadecenoic acid, 10-nitro-. caymanchem.com This process is a key component of the inflammatory response, where activated neutrophils release MPO, contributing to the local production of nitrated fatty acids.
Eosinophil Peroxidase-Dependent Nitration Mechanisms
Eosinophil peroxidase (EPO), a heme peroxidase found in eosinophils, also contributes to the nitration of biomolecules. nih.govnih.gov EPO utilizes hydrogen peroxide to oxidize nitrite to nitrogen dioxide (•NO₂), a potent nitrating agent. nih.gov This nitrogen dioxide can then react with oleic acid to form 9-Octadecenoic acid, 10-nitro-. The activity of EPO is particularly relevant in allergic airway inflammation and other eosinophil-associated inflammatory conditions, where it is a primary source of protein and lipid nitration. nih.gov Studies have shown that EPO-dependent nitration is a significant pathway for the formation of 3-nitrotyrosine (B3424624) in proteins during allergic responses, and a similar mechanism is proposed for the nitration of unsaturated fatty acids. nih.govnih.gov
Other Peroxidase-Mediated Pathways
While myeloperoxidase and eosinophil peroxidase are the most extensively studied, other peroxidases may also contribute to the formation of nitrated fatty acids. The fundamental mechanism involves the peroxidase-catalyzed oxidation of nitrite to generate reactive nitrogen species capable of nitrating unsaturated lipids. nih.gov The discovery of peroxidase-induced nitration of various biomolecules was a foundational step in understanding the endogenous formation of nitrated fatty acids. nih.gov
Non Enzymatic Generation Mechanisms
Reactive Nitrogen Species (RNS) Interaction with Unsaturated Lipids
The non-enzymatic generation of 9-Octadecenoic acid, 10-nitro- is primarily driven by the direct interaction of reactive nitrogen species with oleic acid. acs.orgnih.govacs.org RNS, such as nitrogen dioxide (•NO₂), are formed from the secondary reactions of nitric oxide (•NO). mdpi.com The reaction of •NO₂ with the double bond of oleic acid is a key step in the formation of nitro-oleic acid. nih.govpnas.org This process can be initiated by the homolytic addition of nitrogen dioxide to the double bond of the fatty acid. nih.gov
| Reactive Nitrogen Species | Role in Nitration |
| Nitric Oxide (•NO) | Precursor to other RNS. mdpi.com |
| Nitrogen Dioxide (•NO₂) | Directly nitrates unsaturated fatty acids. nih.govacs.orgpnas.org |
| Peroxynitrite (ONOO⁻) | Decomposes to form nitrating agents. researchgate.netnih.govnih.gov |
Peroxynitrite-Mediated Nitration
Nitrite-Derived Pathways
The endogenous formation of 9-Octadecenoic acid, 10-nitro- (nitro-oleic acid, NO2-OA) and other nitrated fatty acids is intrinsically linked to the metabolism of nitric oxide (•NO) and the production of various nitrogen oxides. nih.gov Under conditions of inflammatory stress, both enzymatic and non-enzymatic pathways contribute to the generation of nitrosating and nitrating species that can react with unsaturated fatty acids like oleic acid. nih.gov A primary mechanism involves the reaction of unsaturated fatty acids with secondary products derived from nitrogen monoxide and nitrite (B80452) anions (NO₂⁻). mdpi.com
One significant pathway begins with the formation of the reactive nitrating agent, nitrogen dioxide (•NO₂). nih.govmdpi.com This radical can react with the double bond of oleic acid, initiating a process that leads to the formation of a nitroalkene moiety. nih.govmdpi.com The reaction proceeds through the formation of a β-nitroalkyl radical, which can then react to form either a nitronitrite or a nitrohydroxy intermediate. mdpi.com The final nitroalkene is formed following the elimination of nitrous acid from the nitronitrite ester or dehydration of the nitrohydroxy compound. mdpi.com
Specific nitrite-dependent reactions have been characterized in biological environments such as the stomach. nih.govresearchgate.net In the rat stomach, unsaturated fatty acid nitration occurs through the generation of nitro-nitrate intermediates (NO₂-ONO₂-FA) in reactions that are dependent on both oxygen and nitrite. nih.govresearchgate.net These nitro-nitrate lipids can constitute a significant portion of the total nitrated lipids formed in this environment. nih.govresearchgate.net The NO₂-ONO₂-FA intermediates are relatively unstable and can decay, particularly at neutral or basic pH, by losing the nitrate (B79036) ester group. nih.gov This decay process yields the more stable electrophilic fatty acid nitroalkene product, NO₂-FA, which can then be absorbed and detected in circulating plasma triglycerides. nih.gov
The efficiency of these pathways is highly dependent on the surrounding chemical environment. Factors such as pH, oxygen tension, and the presence of other reactive species significantly influence the formation of nitro-fatty acids. nih.govresearchgate.net Acidic conditions, for instance, can promote the protonation of nitrite, leading to the formation of secondary oxides of nitrogen that facilitate lipid nitration. researchgate.net
| Factor | Description | Significance | Source |
|---|---|---|---|
| Nitrite (NO₂⁻) | A primary precursor for the generation of nitrating species. | Essential for the endogenous formation of nitro-fatty acids through various chemical transformations. mdpi.comnih.gov | mdpi.comnih.gov |
| Nitrogen Oxides (e.g., •NO₂) | Reactive species derived from nitric oxide and nitrite metabolism. | Directly react with unsaturated fatty acids to initiate the nitration process. nih.gov | nih.gov |
| pH | The acidity or alkalinity of the environment. | Lower pH (acidic conditions) enhances the formation of reactive nitrogen species from nitrite, increasing the rate of fatty acid nitration. researchgate.net | researchgate.net |
| Oxygen | Required for certain nitration pathways, particularly those occurring in the gastric environment. | Participates in the formation of nitro-nitrate intermediates from unsaturated fatty acids and nitrite. nih.govresearchgate.net | nih.govresearchgate.net |
| Unsaturated Fatty Acids | The lipid substrates for nitration (e.g., Oleic Acid). | The double bond in the fatty acid chain is the site of the nitration reaction. mdpi.com | mdpi.com |
Subcellular Localization of 9-Octadecenoic Acid, 10-Nitro- Biosynthesis
Research indicates that mitochondria are a key subcellular site for the biosynthesis of nitro-fatty acids, including 9-Octadecenoic acid, 10-nitro-. researchgate.net These organelles are central to cellular metabolism and are also a significant source of reactive oxygen and nitrogen species, creating an environment conducive to lipid nitration. bioengineer.org
Direct evidence for mitochondrial involvement comes from studies where isolated mitochondria were shown to generate nitro-fatty acids upon incubation with nitrite. researchgate.net This mitochondrial generation of nitrated lipids is highly dependent on both pH and nitrite concentrations. researchgate.net For example, a tenfold increase in fatty acid nitration was observed in mitochondria at pH 6.0 compared to pH 7.0, a finding consistent with the chemical properties of nitrite, which forms more potent nitrating agents upon protonation in acidic environments. researchgate.net This suggests that metabolic and inflammatory conditions that lead to both increased nitrite levels and localized acidification will preferentially catalyze lipid nitration within the mitochondria. researchgate.net
The formation of nitro-fatty acids has been specifically observed in the mitochondria of cardiac tissue under conditions of ischemia-reperfusion. nih.govnih.gov In isolated rat hearts subjected to ischemic preconditioning, the formation of nitro-linoleic acid was detected in mitochondria. nih.gov Nitro-oleic acid itself has been shown to directly interact with mitochondrial components, reversibly inhibiting complex II of the electron transport chain in isolated rat heart mitochondria. nih.gov This interaction modulates mitochondrial respiration and can suppress the formation of superoxide (B77818), indicating a close functional relationship between nitro-fatty acids and this organelle. nih.gov The ability of mitochondria to both synthesize and be regulated by these molecules underscores their central role in the biology of nitro-fatty acids. bioengineer.orgnih.gov
| Finding | Experimental Model | Key Observation | Source |
|---|---|---|---|
| Nitrite-Induced Formation | Isolated Mitochondria | Incubation with nitrite directly leads to the formation of nitro-fatty acids. The process is enhanced at lower pH. | researchgate.net |
| Ischemia-Reperfusion | Murine model of myocardial I/R | Generation of nitro-oleic acid and nitro-linoleic acid was observed during the reperfusion phase, a condition known to involve mitochondrial stress. | nih.gov |
| Ischemic Preconditioning | Isolated Rat Hearts | Formation of nitro-linoleic acid was specifically observed in mitochondria following ischemic preconditioning. | nih.gov |
| Functional Interaction | Isolated Rat Heart Mitochondria | Nitro-oleic acid reversibly inhibits Complex II-linked respiration and suppresses superoxide formation, demonstrating a direct impact on mitochondrial function. | nih.gov |
Molecular Mechanisms of Action of 9 Octadecenoic Acid, 10 Nitro
Covalent Protein Modification (Adduction/Nitroalkylation)
The principal mechanism through which 9-Octadecenoic acid, 10-nitro- imparts its signaling function is via a post-translational modification known as nitroalkylation. nih.gov This process involves the formation of a covalent bond between the nitro-fatty acid and nucleophilic amino acid residues on target proteins. The presence of the electron-withdrawing nitro (-NO2) group on the alkene bond makes the β-carbon atom electrophilic and highly susceptible to attack by biological nucleophiles. nih.govbiorxiv.org This covalent adduction can alter the protein's structure, function, subcellular localization, and interaction with other molecules, thereby modulating critical signaling pathways. nih.gov The beneficial biological effects of nitro-fatty acids are largely attributed to this ability to form covalent adducts with a wide range of proteins. nih.govbiorxiv.org
The most prominent targets for nitroalkylation are the thiol groups of cysteine residues. The reaction proceeds through a well-defined chemical mechanism known as Michael addition. nih.govbiorxiv.org In this reaction, the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic β-carbon of the nitroalkene, forming a stable, yet reversible, carbon-sulfur bond. nih.gov
This reversible adduction is a key feature of NO2-OA signaling, allowing for dynamic regulation of protein function in response to cellular redox status and other stimuli. nih.gov The reaction rates for nitro-fatty acids with thiols are significantly faster than those observed for other lipid-derived electrophiles, such as 4-hydroxy-2-nonenal (HNE), highlighting the potent reactivity of the nitroalkene moiety. biorxiv.org This rapid and reversible modification of the "cysteine proteome" allows NO2-OA to influence a multitude of cellular processes, including inflammatory and metabolic stress responses. nih.gov
While cysteine residues are the preferred targets for nitroalkylation due to the high nucleophilicity of the thiolate anion, other amino acids can also be modified by 9-Octadecenoic acid, 10-nitro-. Specifically, the imidazole ring of histidine and the ε-amino group of lysine are also sufficiently nucleophilic to react with the electrophilic nitroalkene. nih.govnih.gov These adduction events, though generally less frequent than cysteine modification, contribute to the broad spectrum of proteins targeted by NO2-OA and expand its capacity to regulate diverse cellular signaling networks. nih.gov
To elucidate the full scope of its cellular activity, advanced chemical proteomics strategies have been employed to identify the protein targets of NO2-OA. By using a "clickable" synthetic probe of 9-nitro-oleate, researchers have successfully identified a large set of proteins susceptible to nitroalkylation in living cells.
In one comprehensive study using human THP-1 macrophages, 184 distinct proteins were identified as high-confidence targets for nitroalkylation. nih.gov These proteins are involved in a wide array of cellular functions, with a notable enrichment in pathways related to lipid metabolism and transport. nih.govbiorxiv.org The identification of these targets provides critical insight into the pleiotropic effects of NO2-OA as a signaling molecule. biorxiv.org
| Protein Target | Abbreviation | Function/Pathway | Reference |
|---|---|---|---|
| Kelch-like ECH-associated protein 1 | KEAP1 | Sensor for oxidative stress, regulator of Nrf2 | nih.gov |
| Stimulator of interferon genes | STING | Innate immunity, antiviral response | pnas.org |
| Signal transducer and activator of transcription 3 | STAT3 | Cytokine signaling, inflammation, cell growth | nih.gov |
| Toll-like receptor 2 | TLR2 | Innate immunity, recognition of microbial components | nih.gov |
| Retinoid X receptor alpha | RXRα | Nuclear receptor signaling, heterodimer partner for PPARs | nih.gov |
| Glucocorticoid receptor | NR3C1 | Nuclear receptor, regulation of inflammation and metabolism | nih.gov |
| Extended synaptotagmin 2 | ESYT2 | Lipid transport at membrane contact sites | nih.gov |
Receptor-Mediated Interactions
Beyond direct covalent modification, 9-Octadecenoic acid, 10-nitro- also functions as a ligand that can directly bind to and modulate the activity of specific receptor proteins, particularly members of the nuclear receptor superfamily.
A critical aspect of NO2-OA signaling is its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid metabolism and inflammation. caymanchem.comcaymanchem.com NO2-OA has been identified as an endogenous ligand and partial agonist for PPARγ. caymanchem.comoup.com Upon binding, it can induce the transactivation of PPARγ and its other isoforms, PPARα and PPARδ. caymanchem.com
This activation of PPARs initiates a cascade of genomic effects, altering the expression of genes involved in fatty acid uptake, storage, and oxidation. caymanchem.comcaymanchem.com For instance, activation of PPARγ by NO2-OA at micromolar concentrations can promote the differentiation of preadipocytes into mature fat cells. caymanchem.com The proteomic discovery that NO2-OA covalently modifies Retinoid X receptor alpha (RXRα), the obligate heterodimer partner for PPARs, suggests a multi-faceted mechanism for modulating this critical signaling axis. nih.gov
The interaction of 9-Octadecenoic acid, 10-nitro- with the G-protein coupled receptor (GPCR) family is an emerging area of investigation. While the primary signaling mechanisms appear to be covalent modification and nuclear receptor activation, evidence suggests that NO2-OA can modulate certain sensory receptors. nih.gov
Specifically, studies have shown that NO2-OA can activate the transient receptor potential (TRP) channels, TRPA1 and TRPV1, in dorsal root ganglion neurons. nih.gov These channels are involved in nociception and sensory signaling. At low concentrations, NO2-OA was found to elicit inward currents and membrane depolarization, characteristic of channel activation. nih.gov While TRP channels are distinct from classical GPCRs, they represent a direct receptor-mediated interaction for NO2-OA. The broader influence of NO2-OA on other GPCRs may be indirect, potentially occurring through the alteration of the lipid membrane environment in which these receptors reside or via covalent modification of the receptors or their associated signaling proteins. nih.govox.ac.uknih.gov
Enzyme Activity Modulation
9-Octadecenoic acid, 10-nitro-, along with its positional isomer 9-nitro-octadecenoic acid, can potently modulate the function of various enzymes through direct interaction and covalent modification. These nitroalkenes can react with nucleophilic amino acid residues, such as cysteine and histidine, via a process known as Michael addition. nih.govnih.gov This post-translational modification can either inhibit or activate enzyme families, leading to significant changes in cellular processes.
A notable target for inhibition by 9-Octadecenoic acid, 10-nitro- is the Ser/Thr protein kinase G (PknG) from Mycobacterium tuberculosis. nih.govnih.gov This enzyme is crucial for regulating key metabolic and signaling pathways in the bacterium. nih.gov The inhibitory action of the nitro-fatty acid is not directed at the enzyme's active site but rather at a remote, non-catalytic domain. nih.govnih.gov
Research has shown that 9-Octadecenoic acid, 10-nitro- covalently modifies cysteine residues within the N-terminal rubredoxin-like domain (Rbx) of PknG. nih.govnih.gov This domain contains an iron-sulfur center coordinated by four cysteine residues. nih.gov The adduction of the nitro-fatty acid to these specific cysteines disrupts the metal-binding site, causing the release of iron. nih.gov Although the initial covalent binding (nitroalkylation) is a reversible Michael addition, the subsequent disruption of the iron-sulfur cluster leads to an irreversible inhibition of PknG's kinase activity. nih.govnih.gov This unique mechanism highlights the Rbx domain as a specific target for inhibiting PknG, presenting a novel strategy for drug development. nih.gov
| Target Enzyme | Mechanism of Inhibition | Specific Residues Targeted | Consequence of Interaction | Nature of Inhibition |
|---|---|---|---|---|
| Protein Kinase G (PknG) | Covalent adduction (Michael Addition) to a non-catalytic domain. nih.gov | Cysteine residues in the Rubredoxin-like domain (Rbx). nih.gov | Disruption of the Fe-S center and release of iron. nih.gov | Irreversible. nih.govnih.gov |
In contrast to its inhibitory effects on PknG, 9-Octadecenoic acid, 10-nitro- is a potent activator of Sirtuin 6 (SIRT6). nih.govnih.gov SIRT6 is a member of the sirtuin family of NAD+-dependent lysine deacylases, which are critical regulators of metabolism, genome stability, and inflammation. nih.gov While long-chain fatty acids are known to modestly increase SIRT6's deacetylase activity, electrophilic nitro-fatty acids like 9-Octadecenoic acid, 10-nitro- induce a much stronger activation through a dual mechanism. nih.govnih.govcapes.gov.br
The initial interaction involves the binding of the nitro-fatty acid to a hydrophobic pocket within the SIRT6 active site, which results in a moderate, approximately 2-fold, activation at a concentration of 20 µM. nih.govnih.gov However, a significantly more potent activation is achieved through the covalent Michael adduction of the nitro-fatty acid to Cysteine-18 (Cys-18). nih.govnih.govcapes.gov.br This specific cysteine residue is located at the N-terminus of SIRT6 and is not present in other sirtuin isoforms. nih.govnih.gov This covalent modification induces a conformational change in the enzyme that leads to a dramatic, up to 40-fold, increase in its deacetylase activity. nih.govcapes.gov.br This enhanced activity promotes the deacetylation of substrates like histone H3 at lysine 9 (H3K9). nih.govresearchgate.net
| Target Enzyme | Mechanism of Activation | Specific Residues Targeted | Fold Activation (at 20 µM) | Consequence of Interaction |
|---|---|---|---|---|
| Sirtuin 6 (SIRT6) | Non-covalent binding to hydrophobic crevice. nih.govnih.gov | Active site pocket. nih.gov | ~2-fold. nih.govnih.gov | Enhanced histone H3K9 deacetylation. nih.govresearchgate.net |
| Covalent adduction (Michael Addition). nih.govnih.gov | Cysteine-18 (Cys-18). nih.govnih.gov | ~40-fold. nih.govcapes.gov.br |
DNA and RNA Interactions (e.g., adduct formation, transcriptional modulation)
The primary mechanism by which 9-Octadecenoic acid, 10-nitro- influences gene expression is through the modulation of transcriptional regulatory proteins, rather than through direct interaction or adduct formation with DNA or RNA. nih.gov By forming covalent adducts with key signaling proteins, this nitro-fatty acid can alter their function and subsequently control the transcription of target genes, leading to widespread anti-inflammatory and cytoprotective effects. nih.govnih.gov
This transcriptional modulation is achieved by targeting several key pathways:
NF-κB Signaling: 9-Octadecenoic acid, 10-nitro- can inhibit the pro-inflammatory NF-κB (nuclear factor kappa B) pathway. nih.govnih.gov This inhibition can occur through direct adduction to the p50 and p65 subunits of NF-κB or by activating PPAR-γ (peroxisome proliferator-activated receptor gamma), which in turn inhibits NF-κB. nih.gov This leads to a downregulation of pro-inflammatory gene expression. nih.gov
Nrf2 Pathway: The compound can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov It achieves this by binding to Keap1, the repressor of Nrf2, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 initiates the transcription of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress and reduce inflammation. nih.gov
NFAT Signaling: Research shows that nitro-oleic acid can inhibit the transcriptional activity of the nuclear factor of activated T cells (NFAT). pnas.org This is accomplished by targeting and modifying the phosphatase calcineurin. pnas.org Inhibition of calcineurin prevents the dephosphorylation of NFAT, which is necessary for its translocation to the nucleus. pnas.org This ultimately reduces the expression of pro-inflammatory cytokine genes such as IL-2, IL-4, and IFN-γ in activated T cells. pnas.org
STING Pathway: Nitro-fatty acids have been found to inhibit the STING (stimulator of interferon genes) pathway. pnas.org They can covalently modify STING, which inhibits its signaling and subsequent production of type I interferons in response to viral infections. nih.govpnas.org
These interactions demonstrate that 9-Octadecenoic acid, 10-nitro- acts as a powerful signaling molecule that modifies gene expression profiles by forming protein adducts that regulate the activity of critical transcription factors. nih.gov
Cellular and Subcellular Effects of 9 Octadecenoic Acid, 10 Nitro
Signal Transduction Pathway Modulation
OA-NO₂ functions as a pleiotropic signaling mediator, capable of interacting with and altering the function of multiple intracellular pathways. nih.govnih.gov Its electrophilic nature allows it to form reversible covalent adducts with nucleophilic amino acid residues, such as cysteine and histidine, on target proteins. imrpress.comnih.gov This mechanism of action, known as nitroalkylation, is central to its ability to regulate signaling networks like the Nrf2/Keap1, NF-κB, MAPK, and STAT pathways. nih.govnih.gov
OA-NO₂ is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway, a critical system for cellular antioxidant and cytoprotective responses. nih.govnih.gov Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. nih.gov OA-NO₂ disrupts this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes containing the Antioxidant Response Element (ARE). nih.govnih.gov
The activation mechanism is distinct from that of many other electrophiles. nih.gov OA-NO₂ modifies Keap1 through nitroalkylation of several reactive cysteine residues, with Cys273 and Cys288 being particularly significant in a cellular context. nih.gov Notably, this activation is independent of Cys151, a residue targeted by many other Nrf2 activators. nih.gov This specific modification pattern leads to the stabilization and accumulation of Nrf2, thereby enhancing the expression of a suite of protective genes. nih.gov
Table 1: Modulation of Nrf2/Keap1 Pathway by 9-Octadecenoic Acid, 10-Nitro-
| Target Protein | Effect of OA-NO₂ | Downstream Consequence |
|---|---|---|
| Keap1 | Covalent modification (nitroalkylation) of key cysteine residues (e.g., Cys273, Cys288). nih.gov | Impairs Keap1's ability to target Nrf2 for degradation. nih.gov |
| Nrf2 | Escapes Keap1-mediated degradation, leading to stabilization and nuclear translocation. nih.govnih.gov | Binds to Antioxidant Response Elements (AREs) in the promoter region of target genes. nih.gov |
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. OA-NO₂ has been shown to inhibit NF-κB signaling, contributing to its anti-inflammatory effects. nih.gov This inhibition can occur through multiple mechanisms. Research indicates that nitroalkenes can directly modify core components of the NF-κB pathway. For instance, the p65 subunit of NF-κB can be targeted by nitroalkylation, which represses its activity. nih.gov Additionally, OA-NO₂ can indirectly suppress NF-κB by activating other signaling molecules, such as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), which is known to antagonize NF-κB function. nih.gov
Table 2: Regulation of NF-κB Signaling by 9-Octadecenoic Acid, 10-Nitro-
| Target Protein/Complex | Effect of OA-NO₂ | Downstream Consequence |
|---|---|---|
| NF-κB (p65 subunit) | Potential for direct covalent modification (nitroalkylation). nih.gov | Inhibition of NF-κB transcriptional activity. nih.gov |
| PPAR-γ | Acts as a potent agonist, activating the receptor. nih.gov | Activated PPAR-γ interferes with and inhibits NF-κB signaling. nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide array of cellular processes, including stress responses and inflammation. The interaction of OA-NO₂ with this cascade is complex. Studies have shown that nitro-fatty acids can lead to the induction of MAPK Phosphatase 1 (MKP-1). nih.govnih.gov MKP-1 is a critical negative regulator of the MAPK pathways, and its upregulation by OA-NO₂ results in the dephosphorylation and inactivation of MAPKs, thereby dampening downstream inflammatory signaling. nih.govnih.gov In some contexts, upstream activation of Protein Kinase C (PKC) by nitro-fatty acids has been observed to induce the MAPK cascade, suggesting cell- and context-specific effects. nih.gov
Table 3: Modulation of MAPK Cascade by 9-Octadecenoic Acid, 10-Nitro-
| Target Protein | Effect of OA-NO₂ | Downstream Consequence |
|---|---|---|
| MAPK Phosphatase 1 (MKP-1) | Enhances induction and expression. nih.govnih.gov | Increased dephosphorylation and inactivation of MAPKs, leading to reduced inflammatory signaling. nih.gov |
| Protein Kinase C (PKC) | Can increase membrane association and function of certain isoforms (e.g., PKCζ). nih.gov | Potential for upstream induction of the MAPK cascade in specific cell types. nih.gov |
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that governs cell survival, growth, and metabolism. While direct, covalent modification of PI3K or Akt by 9-Octadecenoic acid, 10-nitro- has not been extensively detailed, indirect interactions are plausible. The activation of Nrf2, for instance, has been linked with the PI3K pathway, where activated PI3K can facilitate Nrf2's escape from Keap1. mdpi.com Given the broad reactivity of OA-NO₂, it may influence the PI3K/Akt pathway by modifying upstream regulators or cross-talking with other pathways that impinge upon Akt signaling, though specific research on this direct interaction is limited.
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus to regulate gene expression, particularly in immune cells like macrophages. nih.gov OA-NO₂ effectively suppresses the activation of pro-inflammatory STAT signaling. nih.gov This inhibitory effect is mediated primarily through the induction of MAPK Phosphatase 1 (MKP-1), which acts as a negative regulator of the JAK/STAT cascade. nih.govnih.gov By enhancing MKP-1, OA-NO₂ leads to the inactivation of the STAT pathway, resulting in the downregulation of pro-inflammatory gene expression in macrophages. nih.govnih.gov
Table 4: Modulation of STAT Signaling by 9-Octadecenoic Acid, 10-Nitro-
| Mediating Protein | Effect of OA-NO₂ | Downstream Consequence on STAT Pathway |
|---|---|---|
| MAPK Phosphatase 1 (MKP-1) | Enhances induction and expression. nih.govnih.gov | Negatively regulates the JAK/STAT cascade, leading to its inactivation. nih.govnih.gov |
| STAT proteins | Reduced phosphorylation and activation. nih.gov | Decreased translocation to the nucleus and reduced transcription of target pro-inflammatory genes. nih.gov |
Gene Expression and Transcriptional Regulation
The modulation of the aforementioned signaling pathways by 9-Octadecenoic acid, 10-nitro- culminates in significant alterations to cellular gene expression profiles. nih.gov These changes are central to the compound's biological effects, shifting the cellular transcriptome away from a pro-inflammatory state and towards a cytoprotective, anti-inflammatory phenotype. researchgate.net
Activation of the Nrf2/Keap1 pathway is a primary driver of these transcriptional changes. nih.gov The translocation of activated Nrf2 to the nucleus leads to the upregulation of a broad spectrum of ARE-driven genes. nih.gov These include genes encoding for antioxidant enzymes and cytoprotective proteins, which bolster the cell's defense against oxidative stress. nih.gov
Conversely, the inhibition of pro-inflammatory transcription factors like NF-κB and STAT results in the downregulation of their target genes. nih.govnih.gov This leads to a decreased expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. nih.gov For example, OA-NO₂ has been shown to decrease the gene expression of cytokines such as IL-2, IL-4, and IFN-γ in T cells. nih.gov This dual action—simultaneously activating protective gene programs while repressing inflammatory ones—underlies the potent regulatory effects of OA-NO₂ at the cellular level. nih.govnih.gov
| Pro-inflammatory Genes | NF-κB (Inhibition), STAT (Inhibition) | Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interferon-gamma (IFN-γ). nih.gov | Downregulation |
Microarray and RNA-Seq Based Transcriptomic Analysis
Transcriptomic analyses have revealed that 9-Octadecenoic acid, 10-nitro- (NO2-OA), a nitrated derivative of oleic acid, significantly alters gene expression in human cells. A genome-wide transcriptional profiling study using microarrays in human umbilical vein endothelial cells (HUVECs) identified substantial changes in the transcriptome following treatment with NO2-OA. nih.gov
The analysis showed that NO2-OA treatment resulted in the up-regulation of 363 genes and the down-regulation of 103 genes. nih.gov Hierarchical clustering analysis confirmed that these alterations were specific to the nitrated form of the fatty acid, as the precursor, oleic acid, had no such effect. nih.gov Further investigation into the affected pathways revealed that the most significantly enriched pathway was the Heat Shock Response (HSR). nih.gov This was supported by the identification of numerous Heat Shock Factor (HSF) binding sites in the promoters of the induced genes. The HSR is a crucial cellular defense mechanism against various stressors that cause protein damage. nih.govmdpi.com
In a separate study, transcriptomics of cardiac tissue from mice with induced myocardial infarction suggested that NO2-OA treatment improved myocardial fibrosis, indicating another set of gene expression pathways influenced by this compound. nih.gov
Below is a table summarizing some of the key genes regulated by 9-Octadecenoic acid, 10-nitro- in human endothelial cells, as identified by microarray analysis. nih.gov
| Gene Symbol | Gene Name | Regulation | Pathway Association |
| HSPA6 | Heat shock 70-kDa protein 6 | Up-regulated | Heat Shock Response |
| HSPA1A | Heat shock 70-kDa protein 1A | Up-regulated | Heat Shock Response |
| DNAJA4 | DnaJ (Hsp40) homolog, subfamily A, member 4 | Up-regulated | Heat Shock Response |
This interactive table is based on data indicating the most pronounced gene expression changes observed in endothelial cells exposed to 9-Octadecenoic acid, 10-nitro-.
Epigenetic Modifications Induced by 9-Octadecenoic Acid, 10-Nitro-
Currently, there is a lack of direct research investigating the specific epigenetic modifications, such as DNA methylation and histone alterations, induced by 9-Octadecenoic acid, 10-nitro-. However, studies on related fatty acids suggest that these molecules can be potent modulators of the epigenome.
For instance, research on n-6 linoleic acid has shown it can induce epigenetic alterations associated with colonic inflammation by affecting CpG methylation of genes like Ptgs-2 and Apc. nih.gov Similarly, arachidonic acid and oleic acid have been demonstrated to exert distinct effects on the DNA methylome in cultured cells. ub.edu These studies indicate that fatty acids can influence DNA methylation patterns, which are crucial for regulating gene expression. ub.edu
Furthermore, cellular metabolism, particularly fatty acid metabolism, is linked to histone modifications. Products of fatty acid metabolism, such as propionate (B1217596) and butyrate, can be used for histone propionylation and butyrylation, respectively. scientistlive.com These post-translational modifications of histones can alter chromatin structure and gene transcription. scientistlive.com While these findings pertain to the precursor oleic acid or other fatty acids, they establish a plausible, though currently unproven, mechanism by which 9-Octadecenoic acid, 10-nitro- could exert epigenetic effects through its metabolism or by modulating the activity of epigenetic enzymes.
Impact on Cellular Organelles and Functions
9-Octadecenoic acid, 10-nitro- has a significant and positive impact on mitochondrial function. Research in mouse models of heart failure with preserved ejection fraction (HFpEF) has shown that treatment with NO2-OA enhances mitochondrial metabolism. nih.gov Proteomic analysis of left ventricular tissue from these models revealed that a large portion of the identified proteins, predominantly mitochondrial, were upregulated in response to NO2-OA treatment. nih.govnih.gov
Key findings include an increase in mitochondrial mass and numbers, as observed through transmission electron microscopy. nih.gov High-resolution respirometry of isolated cardiomyocytes demonstrated enhanced mitochondrial respiration. nih.gov The mechanism for these improvements appears to be mediated by the activation of the 5'-adenosine-monophosphate-activated-protein-kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis and mitochondrial biogenesis. nih.govnih.gov By improving mitochondrial bioenergetics, NO2-OA can shift myocardial metabolism toward more efficient fatty acid oxidation and reduce the generation of damaging reactive oxygen species. ub.edu
The endoplasmic reticulum (ER) is a critical site for protein folding, and the accumulation of unfolded or misfolded proteins leads to a condition known as ER stress, which triggers the Unfolded Protein Response (UPR). nih.govmdpi.com While direct studies on NO2-OA and the UPR are limited, its potent induction of the Heat Shock Response (HSR) is highly relevant. nih.govmdpi.com The HSR is a primary cellular mechanism for managing damaged proteins, a key feature of ER stress. By up-regulating heat shock proteins (chaperones), NO2-OA helps the cell to refold and manage misfolded proteins, thereby alleviating the stress on the ER. nih.govmdpi.com
Studies on the precursor molecule, oleic acid, have shown that it can protect against ER stress induced by saturated fatty acids like palmitic acid in pancreatic cells. nih.gov This suggests that the fatty acid backbone itself has properties that can modulate ER homeostasis. The addition of the nitro group in NO2-OA appears to confer the ability to strongly activate the protective HSR pathway, providing a robust mechanism to counteract cellular stress related to protein misfolding. nih.gov
Direct evidence linking 9-Octadecenoic acid, 10-nitro- to lysosomal function and autophagy is currently scarce. Autophagy is a cellular process involving the degradation of dysfunctional cellular components via lysosomes, and it is intricately linked with cellular stress responses like the UPR. nih.gov When the UPR is activated due to ER stress, it can initiate the removal of misfolded proteins through ER-associated degradation (ERAD) or, in some contexts, through lysosomal degradation pathways. nih.gov
Given that NO2-OA is a potent inducer of the HSR, which works to resolve the accumulation of damaged proteins, it is plausible that it may also influence autophagic pathways as part of a coordinated cellular stress response. The HSR and autophagy are interconnected processes that help maintain cellular proteostasis. However, further research is needed to specifically elucidate the direct effects of 9-Octadecenoic acid, 10-nitro- on lysosomal function and the regulation of autophagy.
9-Octadecenoic acid, 10-nitro- exerts significant effects at the plasma membrane, particularly through the regulation of ion channels. It is known to be a signaling molecule that can influence inflammation and pain by acting on transient receptor potential (TRP) channels in primary sensory neurons. nih.gov
Specifically, NO2-OA has been shown to activate and subsequently desensitize TRP channels, including TRPV1 (the capsaicin (B1668287) receptor) and TRPA1. nih.gov This dual action—initial excitation followed by a reduction in channel activity—suggests a role for endogenous nitrated fatty acids in modulating the activity of sensory neurons and influencing inflammatory responses. nih.gov The ability of NO2-OA to act as a potent signaling molecule that activates TRPA1 cation channels has been confirmed in multiple contexts. nih.gov These interactions are mediated by the electrophilic nature of the nitroalkene group, which can react with nucleophilic residues such as cysteine on the ion channel proteins, leading to post-translational modification and altered function. nih.gov
Analytical and Methodological Approaches in 9 Octadecenoic Acid, 10 Nitro Research
Detection and Quantification in Biological Matrices
Accurate detection and quantification of 10-NO₂-OA in biological matrices such as plasma, tissues, and cells are fundamental to understanding its endogenous levels and distribution. Given its low physiological concentrations and the presence of isomeric forms, highly sensitive and specific methods are required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of nitrated fatty acids due to its high sensitivity, specificity, and suitability for complex biological samples sfrbm.org. This technique allows for the separation of 10-NO₂-OA from other lipids and its isomers, followed by specific detection based on its mass-to-charge ratio (m/z) and fragmentation patterns.
In a typical LC-MS/MS workflow for 10-NO₂-OA, lipids are first extracted from the biological matrix using a liquid-liquid or solid-phase extraction protocol. The extract is then subjected to reverse-phase liquid chromatography, which separates fatty acids based on their polarity. The eluent is then introduced into a mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in negative mode. Quantification is often achieved using multiple reaction monitoring (MRM), where a specific precursor ion of 10-NO₂-OA is selected and its characteristic product ions are monitored after collision-induced dissociation lipidmaps.org. This targeted approach provides excellent selectivity and sensitivity for quantifying low-abundance species like 10-NO₂-OA in intricate biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches
Gas chromatography-tandem mass spectrometry (GC-MS/MS) represents another powerful technique for the quantification of 10-NO₂-OA. However, due to the non-volatile nature of fatty acids, derivatization is a necessary step prior to GC analysis sfrbm.org. A common derivatization strategy involves converting the carboxylic acid group to a more volatile ester, such as a pentafluorobenzyl (PFB) ester.
The derivatized 10-NO₂-OA is then separated on a GC column and detected by a mass spectrometer, often using electron capture negative chemical ionization (ECNICI) for high sensitivity. Similar to LC-MS/MS, selected reaction monitoring (SRM) can be employed to enhance specificity. While GC-MS/MS offers excellent sensitivity, the requirement for derivatization can introduce variability and potential for artifacts if not carefully controlled sfrbm.org.
Immunochemical Detection Techniques (e.g., ELISA for specific adducts)
While direct ELISA (Enzyme-Linked Immunosorbent Assay) methods for the quantification of free 10-NO₂-OA are not widely reported, immunochemical techniques play a crucial role in detecting the downstream effects of this electrophilic molecule. 10-NO₂-OA readily forms covalent adducts with nucleophilic residues on proteins, a process known as nitroalkylation nih.gov. This post-translational modification can alter protein function and is a key mechanism of 10-NO₂-OA's biological activity.
Immunochemical methods like Western blotting can be employed to detect these specific protein adducts. This involves using primary antibodies that recognize the target protein, allowing for the identification of modifications that may alter the protein's electrophoretic mobility or immunoreactivity. While this approach does not directly quantify 10-NO₂-OA, it provides valuable insights into its cellular targets and functional consequences. The development of antibodies specific to 10-NO₂-OA-adducted proteins could pave the way for more direct immunochemical assays in the future.
Stable-Isotope Dilution Techniques for Quantification
Stable-isotope dilution mass spectrometry (SID-MS) is the gold standard for accurate quantification of endogenous molecules, including 10-NO₂-OA. This method involves "spiking" a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled 10-NO₂-OA) into the sample at the earliest stage of preparation nih.gov.
The isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. Because the internal standard can be distinguished from the endogenous compound by its mass in the mass spectrometer, any sample loss during the analytical procedure affects both the analyte and the standard equally. This allows for a highly accurate and precise determination of the endogenous concentration of 10-NO₂-OA by measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard.
| Analytical Technique | Principle | Derivatization Required | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | No | High sensitivity and specificity, suitable for complex matrices. | Ion suppression effects can impact quantification. |
| GC-MS/MS | Separation by gas chromatography, detection by mass spectrometry. | Yes (e.g., PFB ester) | Excellent sensitivity. | Derivatization can be complex and introduce variability. |
| Immunochemical | Detection of protein adducts using specific antibodies (e.g., Western Blot). | No | Provides information on cellular targets and functional effects. | Does not directly quantify free 10-NO₂-OA. |
| SID-MS | Use of a stable isotope-labeled internal standard for quantification. | Dependent on MS method | Gold standard for accuracy and precision, corrects for sample loss. | Requires synthesis of labeled internal standards. |
In Vitro and Ex Vivo Research Models for Mechanistic Studies
To investigate the molecular mechanisms underlying the biological effects of 10-NO₂-OA, researchers utilize a variety of in vitro and ex vivo models. These systems allow for controlled experiments to dissect signaling pathways and identify cellular targets.
Cell Culture Systems for Mechanistic Studies
Cell culture systems are indispensable tools for studying the cellular and molecular effects of 10-NO₂-OA in a controlled environment. A wide range of cell lines, including endothelial cells, macrophages, and various cancer cell lines, have been used to investigate the anti-inflammatory, antioxidant, and cytoprotective properties of this nitrated fatty acid.
In these studies, cells are typically treated with known concentrations of 10-NO₂-OA, and various cellular responses are measured. These can include changes in gene expression, protein activation (e.g., phosphorylation), production of inflammatory mediators, and cell viability. For example, studies have used cell culture models to demonstrate that 10-NO₂-OA can activate the Nrf2 antioxidant response pathway and inhibit the pro-inflammatory NF-κB signaling cascade. These models provide a powerful platform for identifying the direct molecular targets and signaling pathways modulated by 10-NO₂-OA.
| Cell Line Type | Research Focus | Example Findings with Nitrated Fatty Acids |
| Endothelial Cells | Vascular inflammation, endothelial function | Inhibition of inflammatory responses. |
| Macrophages | Inflammation, immune response | Modulation of cytokine production and macrophage polarization. |
| Cancer Cell Lines | Cell proliferation, apoptosis | Induction of apoptosis and inhibition of tumor cell growth. |
Isolated Organ Perfusion Models
Isolated organ perfusion is a powerful ex vivo technique that allows for the study of an organ's function in a controlled environment, free from systemic physiological influences. wikipedia.orgadinstruments.comadinstruments.com This methodology is particularly valuable in studying the metabolism and effects of specific compounds like 9-Octadecenoic acid, 10-nitro- on individual organs.
In the context of nitrated fatty acid research, isolated organ models have been instrumental. For instance, the Langendorff-perfused rat heart model has been used to study the endogenous generation of nitrated fatty acids during events like ischemic preconditioning. nih.gov In such a setup, the heart is isolated and perfused with a nutrient-rich, oxygenated solution, allowing researchers to collect perfusate and tissue samples for analysis. adinstruments.com This model enables the precise measurement of metabolites and signaling molecules generated by the cardiac tissue in response to specific stimuli, such as ischemia and reperfusion. nih.gov
Studies using these models have demonstrated that oxidative inflammatory conditions, such as those occurring during myocardial reperfusion, can stimulate the endogenous formation of nitro-fatty acids. nih.gov While some studies have focused on the generation of nitrolinoleic acid in isolated heart models, the same principles and techniques are applied to investigate the formation and cardiac effects of other NO2-FA, including isomers of nitro-oleic acid. nih.gov The controlled environment of the isolated perfused organ allows for detailed investigation into the biochemical pathways involved in the formation and action of 9-Octadecenoic acid, 10-nitro- within a specific organ. researchgate.netnih.gov
Table 1: Parameters Measured in Isolated Organ Perfusion Studies of Nitrated Fatty Acids
| Parameter | Description | Analytical Method | Reference |
| Hemodynamic Function | Heart rate, ventricular pressure, and coronary flow to assess cardiac performance. | Pressure transducers, flow meters | nih.gov |
| Metabolite Analysis | Quantification of 9-Octadecenoic acid, 10-nitro- and its metabolites in perfusate and tissue homogenates. | Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Enzyme Activity | Measurement of enzymes involved in oxidative stress and signaling pathways in tissue lysates. | Spectrophotometric assays | nih.gov |
| Histopathological Examination | Microscopic analysis of tissue structure to assess cellular injury or protection. | Staining and Microscopy | nih.gov |
Advanced Imaging Techniques for Localization and Dynamics
Understanding where 9-Octadecenoic acid, 10-nitro- is located within cells and how it interacts with other molecules is key to unraveling its biological function. Advanced imaging techniques provide the spatial and temporal resolution needed for these investigations.
Confocal laser scanning microscopy is a high-resolution imaging technique used to visualize the subcellular localization of molecules. mdpi.comresearchgate.net To track the cellular distribution of 9-Octadecenoic acid, 10-nitro-, it can be chemically modified to include a fluorescent tag. This allows for real-time visualization of its uptake, trafficking, and accumulation within different cellular compartments, such as the plasma membrane, cytoplasm, and organelles. researchgate.netnih.gov
The general procedure involves incubating live cells with the fluorescently labeled 9-Octadecenoic acid, 10-nitro-. The confocal microscope then uses a focused laser beam to excite the fluorophore and a pinhole to reject out-of-focus light, generating sharp, optical sections of the cell. mdpi.comnih.gov By collecting a series of these optical sections, a three-dimensional reconstruction of the molecule's distribution can be created. This method has been widely used to study the cellular uptake of various lipids and drug-loaded nanoparticles. mdpi.comnih.gov
Table 2: Typical Experimental Steps for Confocal Microscopy of Labeled Fatty Acids
| Step | Purpose |
| 1. Probe Synthesis | Covalently attaching a fluorescent dye (e.g., NBD, Cy3) to 9-Octadecenoic acid, 10-nitro-. |
| 2. Cell Culture and Incubation | Growing adherent cells on coverslips and incubating them with the fluorescently labeled fatty acid. |
| 3. Live or Fixed Cell Imaging | Acquiring images of live cells to observe dynamic processes or fixing cells for high-resolution snapshots. |
| 4. Co-localization Analysis | Using specific fluorescent markers for organelles (e.g., mitochondria, endoplasmic reticulum) to determine the precise subcellular location of the fatty acid. |
| 5. Image Processing | Analyzing fluorescence intensity and spatial distribution to quantify uptake and localization. |
A key mechanism of action for nitro-fatty acids is their ability to form covalent adducts with proteins, a process known as nitroalkylation. nih.govscienceopen.comnih.gov This post-translational modification can alter the structure and function of target proteins, thereby modulating cellular signaling pathways. researchgate.netresearchgate.net Adductomics refers to the large-scale study of these covalent modifications.
In situ adductomics aims to identify and map these nitro-lipid-protein adducts directly within biological samples. Mass spectrometry (MS)-based approaches are central to this field. nih.govscienceopen.comresearchgate.net While traditional proteomics involves digesting proteins into peptides before analysis, advanced MS imaging techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, can directly analyze the spatial distribution of molecules, including lipid-protein adducts, in tissue sections.
Chemoproteomic strategies have also been developed to identify the protein targets of nitro-fatty acids in living cells. nih.gov These methods often use a modified version of the fatty acid, such as a clickable nitro-oleic acid probe, which can be introduced to cells. After it forms adducts with its target proteins, a fluorescent tag or biotin (B1667282) is attached via a "click chemistry" reaction. This allows for the subsequent visualization (by fluorescence microscopy) or isolation and identification (by mass spectrometry) of the adducted proteins. nih.gov These approaches have successfully identified numerous novel protein targets of nitro-fatty acids, significantly expanding the understanding of their biological roles. nih.gov
Synthetic Methodologies for Research Applications of 9 Octadecenoic Acid, 10 Nitro
Laboratory Synthesis of 9-Octadecenoic Acid, 10-Nitro-
The laboratory synthesis of 9-octadecenoic acid, 10-nitro- (also known as 10-nitro-oleic acid or 10-NO₂-OA) can be broadly categorized into two main approaches: direct nitration of oleic acid and targeted, multi-step total synthesis. nih.gov Direct nitration methods often result in a mixture of regioisomers, including both 9- and 10-nitro-oleic acid, which can be challenging to separate. nih.gov In contrast, total synthesis approaches are designed to be highly regio- and stereoselective, yielding a single, well-defined isomer. acs.orgmdpi.comnih.gov
Nitration Strategies (e.g., Nitric Oxide, Nitrite (B80452), Peroxynitrite Reactants)
Direct nitration of oleic acid involves exposing the unsaturated fatty acid to various nitrating agents. These methods can mimic endogenous formation pathways but generally lack selectivity. nih.gov
Nitrogen Dioxide (•NO₂) and Acidified Nitrite : The reaction of unsaturated fatty acids with nitrogen dioxide (•NO₂) is a key mechanism for the formation of nitroalkenes. nih.gov Similarly, acidic nitration, using sodium nitrite at a low pH, can generate nitrating species that react with oleic acid. nih.gov These reactions typically proceed via the addition of •NO₂ to the double bond, leading to the formation of a mixture of nitrated products. nih.gov
Peroxynitrite (ONOO⁻) : Peroxynitrite is a reactive nitrogen species that can also induce the nitration of oleic acid. acs.orgresearchgate.net The reaction of peroxynitrite with unsaturated fatty acids can yield multiple nitrated products. acs.org The mechanisms are complex and can involve radical pathways. acs.org
These direct nitration strategies are useful for generating mixtures of nitrated lipids for initial screening or for studying the array of products formed under simulated physiological conditions. However, the low selectivity and the formation of numerous byproducts necessitate extensive purification to isolate a specific isomer like 10-nitro-oleic acid. nih.gov
Stereoselective and Regiospecific Synthesis Approaches (e.g., Henry nitro-aldol reaction, Nitroselenation)
To overcome the limitations of direct nitration, stereoselective and regiospecific methods have been developed to synthesize pure isomers of nitro-oleic acid. acs.orgnih.gov
Henry Nitro-Aldol Reaction : The Henry reaction, or nitroaldol reaction, is a powerful tool for carbon-carbon bond formation and is central to the regiospecific synthesis of 10-nitro-oleic acid. acs.orgmdpi.comsynarchive.comwikipedia.org This strategy involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgtcichemicals.comorganic-chemistry.org For the synthesis of (E)-10-nitro-9-octadecenoic acid, the key step is the Henry condensation between 1-nitrononane (B3049831) and methyl 9-oxononanoate (B1257084). mdpi.com This is followed by dehydration to form the nitroalkene and subsequent hydrolysis of the methyl ester to yield the final product. mdpi.comnih.gov This multi-step approach allows for precise control over the position of the nitro group and the stereochemistry of the double bond, enabling the synthesis of the pure (E)-10-nitro isomer. mdpi.comnih.gov
Nitroselenation : This method involves the reaction of oleic acid with phenylselenyl bromide and a nitrite source (like sodium nitrite) in the presence of mercury chloride. nih.govnih.govnih.gov The reaction proceeds through a nitro-selenyl intermediate. mdpi.com A subsequent oxidative cleavage step removes the phenylselenyl group to generate the nitroalkene. nih.govmdpi.com While this method is effective for generating nitroalkenes, it typically produces an equimolar mixture of the 9- and 10-nitro-oleic acid regioisomers when oleic acid is the substrate. nih.gov Although it offers better control than direct nitration, it requires subsequent chromatographic separation to isolate the pure 10-nitro isomer. nih.gov
| Method | Starting Materials | Key Steps | Selectivity | Primary Product(s) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Nitration | Oleic Acid, Nitrating Agent (e.g., •NO₂, HONO, ONOO⁻) | Direct reaction with double bond | Low | Mixture of 9-NO₂-OA, 10-NO₂-OA, and other byproducts | Mimics biological conditions | Low selectivity, difficult purification nih.gov |
| Henry Reaction | 1-Nitrononane, Methyl 9-oxononanoate mdpi.com | Nitroaldol condensation, dehydration, hydrolysis mdpi.comnih.gov | High (Regio- and Stereoselective) | Pure (E)-10-nitro-9-octadecenoic acid mdpi.com | Provides single, pure isomers acs.org | Multi-step, requires specific precursors mdpi.com |
| Nitroselenation | Oleic Acid, Phenylselenyl bromide, NaNO₂ nih.govnih.gov | Formation of nitro-selenyl intermediate, oxidative elimination nih.govmdpi.com | Moderate (Regiospecific but not for isomers) | Equimolar mixture of 9-NO₂-OA and 10-NO₂-OA nih.gov | Reduces byproducts compared to direct nitration | Yields a mixture of regioisomers requiring separation nih.gov |
Synthesis of Deuterated and Isotopically Labeled 9-Octadecenoic Acid, 10-Nitro- for Tracing Studies
Isotopically labeled compounds are invaluable tools for metabolic and pharmacokinetic studies, allowing researchers to trace the fate of molecules in biological systems. The synthesis of deuterated or otherwise isotopically labeled 9-octadecenoic acid, 10-nitro- can be achieved by incorporating labeled precursors into the established synthetic routes.
The nitroselenation approach is considered a convenient method for preparing isotopically labeled nitrated fatty acids. nih.gov For instance, starting with [¹³C₁₈]oleic acid allows for the synthesis of [¹³C₁₈]-labeled 9- and 10-nitro-oleic acid, which can serve as internal standards for mass spectrometry-based quantification in clinical samples. nih.govresearchgate.net
For deuterium (B1214612) labeling, specific deuterated starting materials would be required. For example, in a Henry reaction-based synthesis of 10-nitro-oleic acid, deuterated versions of 1-nitrononane or methyl 9-oxononanoate could be used. mdpi.com The synthesis of such deuterated precursors can be accomplished through various established methods, such as platinum-catalyzed hydrothermal deuteration of the corresponding fatty acids or aldehydes with deuterium oxide (D₂O). fz-juelich.debeilstein-journals.orgrsc.org The modularity of multi-component reactions like the Henry reaction makes them well-suited for the incorporation of isotopic labels at specific positions within the final molecule. thieme-connect.de
Conjugate Synthesis for Affinity-Based Probes
The chemical reactivity of the nitroalkene moiety in 9-octadecenoic acid, 10-nitro- makes it an excellent electrophile, capable of forming covalent bonds with nucleophiles. nih.gov This property is harnessed to synthesize conjugates for use as affinity-based probes to identify and study the molecular targets of this signaling lipid.
The primary reaction used for this purpose is the Michael addition, where a nucleophile attacks the carbon-carbon double bond of the nitroalkene. researchgate.netusm.edu Thiol groups, such as those in the side chains of cysteine residues in proteins or in glutathione (B108866) (GSH), are particularly potent nucleophiles for this reaction. nih.govnih.gov The reaction of 10-nitro-oleic acid with thiols is rapid and proceeds via the addition of the nucleophilic thiolate anion to the nitroalkene system. researchgate.netnih.gov
This reactivity allows for the synthesis of various probes:
Biotinylated Probes : By synthesizing a derivative of 10-nitro-oleic acid that is conjugated to biotin (B1667282) (e.g., via an amide linkage), researchers can create a probe for "pull-down" experiments. nih.gov After incubating the biotinylated probe with cell lysates, protein targets that have been covalently modified by the nitro-fatty acid can be captured using streptavidin-coated beads and subsequently identified by mass spectrometry.
Fluorescent Probes : Similarly, conjugating a fluorescent tag to 10-nitro-oleic acid would allow for the visualization of its localization within cells and tissues.
The formation of these Michael adducts is a key mechanism of the biological action of nitrated fatty acids and the synthesis of such conjugates provides essential tools for elucidating these pathways. nih.govresearchgate.netresearchgate.net
Computational and Theoretical Studies of 9 Octadecenoic Acid, 10 Nitro
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 10-NO₂-OA, and a target protein at the molecular level. These methods can reveal the preferred binding orientation of the ligand in the protein's active site and estimate the strength of the interaction.
One key protein target for nitro-fatty acids is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. In silico analysis has been conducted to investigate the binding of 10-NO₂-OA within the ligand-binding site of PPAR-γ. nih.gov The results of this molecular docking study showed that 10-NO₂-OA is effectively accommodated within the binding pocket of PPAR-γ. nih.gov
The docking simulations revealed a favorable binding energy for 10-NO₂-OA with PPAR-γ, suggesting a stable interaction. nih.gov Key molecular interactions were identified between the nitro-fatty acid and specific amino acid residues within the PPAR-γ ligand-binding domain. These interactions are crucial for the activation of the receptor. nih.gov
The following table summarizes the key findings from the in silico binding analysis of 10-NO₂-OA with PPAR-γ:
| Parameter | Finding | Significance |
| Binding Pose Energy | -11.50 kcal/mol | Indicates a strong and favorable binding interaction between 10-NO₂-OA and the PPAR-γ ligand-binding site. |
| Hydrogen Bond Interactions | ARG 288, GLN 286 | These hydrogen bonds are critical for anchoring the carboxylate head of 10-NO₂-OA within the binding pocket. |
| Other Key Interactions | HIS 449, TYR 473 | These interactions with other amino acid residues further stabilize the binding of 10-NO₂-OA and are known to be important for PPAR-γ activation. |
While detailed molecular dynamics simulations for 10-NO₂-OA with a broad range of proteins are not extensively reported in the literature, the docking studies with PPAR-γ provide a significant computational basis for understanding its mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.
Currently, there is a limited number of published QSAR studies specifically focused on 9-Octadecenoic acid, 10-nitro- or the broader class of nitro-fatty acids. The development of robust QSAR models for this class of compounds would require a dataset of structurally diverse nitro-fatty acids with well-defined biological activities. Such models could accelerate the discovery of new nitro-fatty acid derivatives with enhanced therapeutic properties.
In Silico Prediction of Metabolic Pathways and Adduct Formation
While purely in silico prediction of metabolic pathways for novel compounds remains a challenging area, computational tools are often used in conjunction with experimental data to identify and characterize metabolites. High-resolution mass spectrometry coupled with computational analysis has been instrumental in elucidating the metabolic fate of 10-NO₂-OA in biological systems.
Studies in both rats and humans have identified several key metabolic pathways for 10-NO₂-OA. nih.govresearchgate.netresearchgate.net These pathways involve modifications to the fatty acid chain and conjugation with various small molecules. The primary metabolic routes include:
β-oxidation: Similar to other fatty acids, 10-NO₂-OA can undergo sequential cleavage of two-carbon units from the carboxyl end of the molecule. nih.gov This process leads to a series of chain-shortened metabolites.
ω-carboxylation: This pathway involves oxidation at the methyl end (ω-carbon) of the fatty acid, leading to the formation of dicarboxylic acids. nih.govresearchgate.netresearchgate.net
Conjugation: The electrophilic nature of the nitroalkene moiety facilitates the formation of covalent adducts with nucleophilic molecules. This is a significant pathway for the metabolism and bioactivity of 10-NO₂-OA. Identified conjugates include those with:
N-acetylcysteine nih.govresearchgate.netresearchgate.net
Taurine nih.govresearchgate.netresearchgate.net
Sulfate (B86663) nih.govresearchgate.netresearchgate.net
The following table summarizes the major metabolites of 10-NO₂-OA identified through these pathways:
| Metabolic Pathway | Metabolite | Description |
| β-oxidation | Chain-shortened 10-NO₂-OA derivatives | Products of one or more cycles of β-oxidation. nih.gov |
| ω-carboxylation | 4-nitro-octanedioic acid (NO₂-8:0-diCOOH) | Identified as an abundant metabolite in rat urine. nih.govresearchgate.netresearchgate.net |
| Conjugation | N-acetylcysteine conjugates | Formation of an adduct with the antioxidant molecule N-acetylcysteine. nih.govresearchgate.netresearchgate.net |
| Conjugation | Taurine conjugates | Formation of an adduct with taurine, an amino acid involved in various physiological processes. nih.govresearchgate.netresearchgate.net |
| Conjugation | Sulfo-conjugates | Addition of a sulfate group, which typically increases water solubility and facilitates excretion. nih.govresearchgate.netresearchgate.net |
The formation of adducts, particularly with cysteine residues in proteins, is a key mechanism underlying the biological effects of 10-NO₂-OA. Computational approaches can be used to predict the reactivity of the nitroalkene group and identify potential protein targets for adduction based on the presence of accessible and reactive nucleophilic residues.
Emerging Research Areas and Future Perspectives for 9 Octadecenoic Acid, 10 Nitro
Role in Inter-Organ Communication Mechanisms
As an endogenous signaling molecule that can be formed in one location and travel through the circulation to exert effects on distant tissues, 9-Octadecenoic acid, 10-nitro- is poised to be a key player in inter-organ communication (IOC). nih.gov This crosstalk is vital for maintaining metabolic homeostasis and coordinating physiological responses across the organism. nih.govsemanticscholar.orgd-nb.info
Research indicates that nitro-fatty acids formed in the stomach through acidic nitration can be absorbed and distributed systemically, leading to measurable levels in plasma and various tissues. nih.govnih.gov This systemic availability allows NO₂-OA to influence a wide array of organs, including the vasculature, heart, liver, kidneys, lungs, and adipose tissue. nih.gov For instance, by interfering with angiotensin II signaling in vascular smooth muscle cells, NO₂-OA can modulate blood pressure, demonstrating a direct link between a circulating lipid and cardiovascular regulation. nih.gov Its ability to impact metabolic syndromes by improving glucose tolerance and adipocyte function further points to a role in the complex communication network between adipose tissue, the liver, and other metabolically active organs. nih.gov The systemic anti-inflammatory effects of NO₂-OA, observed in models of myocardial ischemia-reperfusion, underscore its capacity to transmit signals from a site of injury to modulate the broader immune response. nih.gov
| Communicating Organs/Tissues | Mediating Action of 9-Octadecenoic acid, 10-nitro- | Physiological Outcome | Reference |
|---|---|---|---|
| Stomach → Vasculature/Heart | Systemic distribution after gastric formation; interference with angiotensin II signaling. | Regulation of blood pressure and vascular tone. | nih.gov |
| Systemic Circulation → Adipose Tissue/Liver | Improves glucose tolerance and adipocyte function. | Modulation of metabolic syndromes. | nih.gov |
| Ischemic Tissue → Systemic Immune System | Down-regulation of pro-inflammatory signaling pathways (e.g., NF-κB). | Local and systemic anti-inflammatory effects. | nih.gov |
| Systemic Circulation → Kidney | Reduces ischemia-induced increases in plasma creatinine (B1669602) and tubular necrosis. | Protective effects in renal ischemia-reperfusion injury. | caymanchem.com |
Cross-Talk with Other Endogenous Signaling Molecules
A primary mechanism through which 9-Octadecenoic acid, 10-nitro- exerts its pleiotropic effects is by interacting with and modulating numerous other endogenous signaling pathways. Its electrophilic nitroalkene group readily participates in reversible Michael addition reactions, primarily targeting nucleophilic cysteine and histidine residues on key regulatory proteins. nih.govconicet.gov.ar This post-translational modification can profoundly alter the activity of signaling networks. researchgate.netpnas.org
Key pathways influenced by NO₂-OA include:
NF-κB Signaling : NO₂-OA can inhibit the pro-inflammatory nuclear factor-κB (NF-κB) pathway by directly modifying components like the p65 subunit, preventing the transcription of inflammatory genes. nih.govnih.gov
Keap1/Nrf2 Pathway : It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses. nih.govcaymanchem.com NO₂-OA modifies cysteine residues on Keap1, the inhibitor of Nrf2, leading to Nrf2 activation and the expression of cytoprotective genes. pnas.orgresearchgate.net
PPARγ Activation : NO₂-OA is a potent agonist for the peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor that regulates lipid metabolism and inflammation. caymanchem.comechelon-inc.com
STAT3 Signaling : Research shows NO₂-OA can modulate the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for stem cell pluripotency and differentiation. mdpi.com
Calcineurin/NFAT Pathway : In T cells, NO₂-OA has been found to inhibit the phosphatase activity of calcineurin by nitroalkylation. pnas.orgpnas.org This action hinders the activation of the nuclear factor of activated T cells (NFAT), a key step in T cell-mediated immune responses. pnas.org
Enzyme Inhibition : NO₂-OA has been shown to directly inhibit enzymes involved in inflammation, such as 5-lipoxygenase (5-LO), by modifying catalytically important cysteine residues. nih.govnih.gov
| Signaling Molecule/Pathway | Nature of Cross-Talk with 9-Octadecenoic acid, 10-nitro- | Functional Consequence | Reference |
|---|---|---|---|
| NF-κB (p65 subunit) | Inhibition via direct post-translational modification. | Suppression of pro-inflammatory gene expression. | nih.govnih.gov |
| Keap1/Nrf2 | Activation via covalent adduction to Keap1. | Induction of antioxidant and cytoprotective genes. | nih.govcaymanchem.compnas.org |
| PPARγ | Agonist; activation of the nuclear receptor. | Regulation of adipogenesis and glucose uptake. | caymanchem.comechelon-inc.com |
| Calcineurin/NFAT | Inhibition of calcineurin phosphatase activity. | Decreased T cell proliferation and pro-inflammatory cytokine expression. | pnas.orgpnas.org |
| AMPK | Activation of the signaling pathway. | Enhancement of mitochondrial dynamics in heart tissue. | nih.gov |
| STAT3 | Inhibition of phosphorylation. | Inhibition of stemness maintenance and enhanced neural differentiation. | mdpi.com |
| 5-Lipoxygenase (5-LO) | Inhibition via nitroalkylation of cysteine residues. | Loss of enzyme activity and suppression of leukotriene biosynthesis. | nih.gov |
Development of Novel Research Tools and Probes
Advancing the understanding of 9-Octadecenoic acid, 10-nitro- necessitates the creation of specialized tools to detect the molecule and identify its cellular interaction partners. A significant development in this area is the synthesis of chemical probes for chemoproteomic applications. nih.gov
Researchers have successfully synthesized a "clickable" nitro-oleic acid probe by installing an alkyne group at the terminal carbon. nih.gov This alkynyl-NO₂-OA probe can be introduced into living cells, where it covalently modifies its protein targets via Michael addition. Following treatment, the cells are lysed, and a fluorescent reporter or biotin (B1667282) tag is "clicked" onto the probe's alkyne group using copper-catalyzed azide-alkyne cycloaddition. This allows for the fluorescent detection, selective enrichment, and global identification of nitro-alkylated proteins by mass spectrometry. nih.gov
This approach has proven effective, identifying 184 nitro-alkylated proteins in macrophages, including both known targets like KEAP1 and many novel targets. nih.gov Such tools are invaluable for expanding the known scope of protein nitroalkylation and providing a deeper understanding of the pleiotropic biological roles of NO₂-OA. nih.gov Other research tools include the specific synthesis of pure regioisomers (e.g., 9-NO₂-OA vs. 10-NO₂-OA) to study their potentially distinct biological activities and substrate reactivities. nih.govresearchgate.net
| Research Tool/Probe | Description | Application | Reference |
|---|---|---|---|
| Clickable Nitro-Oleic Acid Probe (alk-9-NO₂-OA) | A synthetic version of NO₂-OA with a terminal alkyne group for "click chemistry." | Global profiling and identification of cellular proteins targeted by nitroalkylation in living cells. | nih.gov |
| Regio- and Stereo-selective Synthesis | Chemical synthesis protocols that yield ultrapure specific isomers of nitro-fatty acids. | Comparing the biological potency and target specificity of different isomers (e.g., 9-NO₂-OA vs. 10-NO₂-OA). | nih.govresearchgate.net |
| Fluorescent Fatty Acid Analogs | Fatty acids tagged with fluorophores like BODIPY or NBD. | Used for synthesis of fluorescent phospholipids (B1166683) and metabolic incorporation to study lipid transport and localization. | thermofisher.com |
Unexplored Biological Systems and Models
While much of the research on 9-Octadecenoic acid, 10-nitro- has focused on mammalian models of inflammation and metabolic disease, its fundamental role as a signaling molecule is being explored in a widening range of biological systems. These investigations reveal conserved mechanisms and novel functions, opening avenues for future research.
Plant Systems : In plants, NO₂-OA and other nitro-fatty acids have been identified as signaling molecules involved in responses to biotic and abiotic stress, as well as in growth and development. conicet.gov.ar For example, NO₂-OA was found to reduce root growth in Arabidopsis thaliana by inhibiting the cell cycle, suggesting it plays a regulatory role in plant development independent of nitric oxide signaling pathways. conicet.gov.ar
Yeast Models : The presence and function of NO₂-OA have been studied in Saccharomyces cerevisiae (baker's yeast). nih.gov In this model, NO₂-OA was identified endogenously and shown to modulate the antioxidant function of the peroxiredoxin Tsa1 during heat stress through nitroalkylation, highlighting a conserved role in stress response pathways. nih.gov
Novel Disease Models : The therapeutic potential of NO₂-OA is continuously being tested in new preclinical disease models. These include models of heart failure with preserved ejection fraction (HFpEF), Marfan syndrome (a connective tissue disorder leading to aortic aneurysms), and various fibrotic diseases. nih.govnih.govnih.gov Success in these models provides a strong rationale for exploring its efficacy in other conditions characterized by inflammation, oxidative stress, and fibrosis.
The expansion into these diverse biological contexts not only broadens the fundamental understanding of nitro-lipid signaling but also suggests that its therapeutic potential may extend to a wider range of pathologies than currently appreciated.
| Biological System/Model | Key Research Finding | Future Perspective | Reference |
|---|---|---|---|
| Plants (e.g., Arabidopsis thaliana) | Acts as a signaling molecule in stress responses and development; can inhibit root growth. | Investigating roles in crop resilience and yield; identifying plant-specific protein targets. | conicet.gov.ar |
| Yeast (Saccharomyces cerevisiae) | Modulates antioxidant enzyme function (peroxiredoxin) during heat stress via nitroalkylation. | Using yeast as a simple, powerful model to dissect the genetics of nitro-lipid signaling pathways. | nih.gov |
| Heart Failure with Preserved Ejection Fraction (HFpEF) Mouse Model | Ameliorates diastolic dysfunction and enhances mitochondrial metabolism. | Exploring NO₂-OA as a therapeutic for complex metabolic cardiomyopathies. | nih.gov |
| Marfan Syndrome Mouse Model | Attenuates progression of thoracic aortic dilation. | Investigating its application in genetic disorders involving connective tissue and vascular inflammation. | nih.gov |
| Renal Ischemia-Reperfusion Injury Mouse Model | Decreases plasma markers of kidney damage and reduces tubular necrosis. | Studying its potential to prevent organ damage during surgical procedures or transplantation. | caymanchem.com |
Q & A
Q. What are the established synthetic routes for 10-nitro-9-octadecenoic acid, and how can purity be optimized?
Synthesis typically involves nitration of oleic acid (9-octadecenoic acid) derivatives. Key steps include:
- Nitration conditions : Use nitric acid or nitrosonium sources under controlled temperature (0–5°C) to avoid over-oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures to isolate the (E)-isomer .
- Purity validation : Monitor via HPLC (C18 column, UV detection at 220 nm) or GC-MS (electron ionization, m/z 327 for molecular ion) .
Q. Which analytical techniques are most reliable for characterizing 10-nitro-9-octadecenoic acid?
Q. What biological roles or mechanisms have been associated with 10-nitro-9-octadecenoic acid?
- Antimicrobial activity : Observed in bacterial consortia producing nitro fatty acids, likely via membrane disruption (e.g., Pseudomonas spp. and Acinetobacter spp.) .
- Dermatological effects : Nitro fatty acids in Cocos nucifera oil enhance skin barrier repair, suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How can experimental design address discrepancies in bioactivity data across studies?
Q. How do structural modifications (e.g., nitro group position) impact thermodynamic stability?
- Thermal analysis : Differential scanning calorimetry (DSC) shows nitro derivatives have lower melting points (~40–50°C) than non-nitrated analogs due to reduced crystallinity .
- Degradation pathways : Nitro group reduction under anaerobic conditions (e.g., via microbial action) forms amine derivatives, detectable by LC-HRMS (m/z shift +2 Da) .
Q. What methodologies resolve contradictions in reported isomer ratios during synthesis?
Q. How can computational modeling predict reactivity or interactions of 10-nitro-9-octadecenoic acid?
- Density Functional Theory (DFT) : Calculate nitro group charge distribution to predict electrophilic attack sites (e.g., at C9 or C10) .
- Molecular docking : Simulate binding to peroxisome proliferator-activated receptors (PPAR-γ) to explain anti-inflammatory effects .
Methodological Challenges and Solutions
Q. Addressing instability during storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
